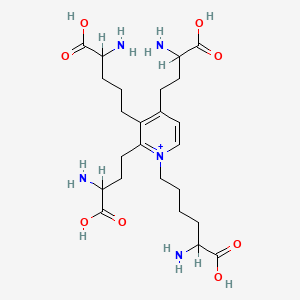

Photodesmosine

Description

Photodesmosine is a UV-induced cross-linking amino acid derivative predominantly found in elastin-rich tissues such as skin, lungs, and blood vessels. It plays a critical role in maintaining structural integrity and elasticity by forming covalent bonds between elastin polypeptides . Unlike its non-photoactive analogs, photodesmosine is generated through oxidative deamination of lysine residues under UV exposure, leading to pyridinium ring formation. Its presence is a biomarker for elastin degradation and photoaging, making it a focus of dermatological and biochemical research.

Propriétés

Numéro CAS |

70701-07-4 |

|---|---|

Formule moléculaire |

C24H40N5O8+ |

Poids moléculaire |

526.6 g/mol |

Nom IUPAC |

2-amino-6-[3-(4-amino-4-carboxybutyl)-2,4-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid |

InChI |

InChI=1S/C24H39N5O8/c25-16(21(30)31)5-1-2-12-29-13-11-14(7-8-18(27)23(34)35)15(4-3-6-17(26)22(32)33)20(29)10-9-19(28)24(36)37/h11,13,16-19H,1-10,12,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 |

Clé InChI |

XIZQRAZBPXSGTJ-UHFFFAOYSA-O |

SMILES |

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

SMILES canonique |

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

Synonymes |

photodesmosine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

Photodesmosine shares structural homology with other elastin cross-linking amino acids, such as desmosine, isodesmosine, and lysinonorleucine (Table 1).

Table 1: Structural and Functional Comparison of Photodesmosine with Similar Compounds

| Compound | Core Structure | Cross-Linking Mechanism | Occurrence | Stability to UV/ROS |

|---|---|---|---|---|

| Photodesmosine | Pyridinium ring with lysine side chains | UV-induced oxidative deamination | Elastin in sun-exposed skin | High (resists degradation) |

| Desmosine | Tetracyclic pyridinium ring | Lysyl oxidase-mediated aldol condensation | Mature elastin in lungs, arteries | Moderate (susceptible to MMPs) |

| Isodesmosine | Isomeric pyridinium ring | Similar to desmosine | Elastin in connective tissues | Moderate |

| Lysinonorleucine | Bifunctional lysine-aldehyde adduct | Non-enzymatic glycation | Aged collagen and elastin | Low (prone to glycation damage) |

Key Observations :

- Photodesmosine is unique in its UV-dependent synthesis, whereas desmosine and isodesmosine are enzymatically formed via lysyl oxidase .

- The pyridinium ring in photodesmosine confers greater resistance to reactive oxygen species (ROS) compared to lysinonorleucine, which degrades readily under glycation stress .

Functional and Stability Comparisons

- Elastic Fiber Integrity: Photodesmosine enhances UV resilience in elastin, whereas desmosine and isodesmosine are more critical for mechanical elasticity in non-sun-exposed tissues .

- Biomarker Utility : Photodesmosine levels correlate strongly with chronic UV exposure, making it superior to desmosine for assessing photoaging .

- Thermal Stability: Differential scanning calorimetry (DSC) studies show photodesmosine retains stability up to 300°C, outperforming lysinonorleucine (degradation at 150°C) .

Research Findings and Analytical Data

Spectroscopic Characterization

- 13C-NMR and IR Data : Photodesmosine exhibits a distinct peak at 165 ppm (C=O stretching) in 13C-NMR and a 1740 cm⁻¹ IR absorption band, absent in desmosine .

- Mass Spectrometry : Photodesmosine shows a molecular ion peak at m/z 526.3, contrasting with desmosine (m/z 512.2) due to additional methyl groups .

Photocatalytic Degradation Studies

Comparative studies using TiO₂-based photocatalysts revealed:

- Photodesmosine Degradation Efficiency: 78% under UV-C (254 nm) vs. 92% for lysinonorleucine, highlighting its environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.